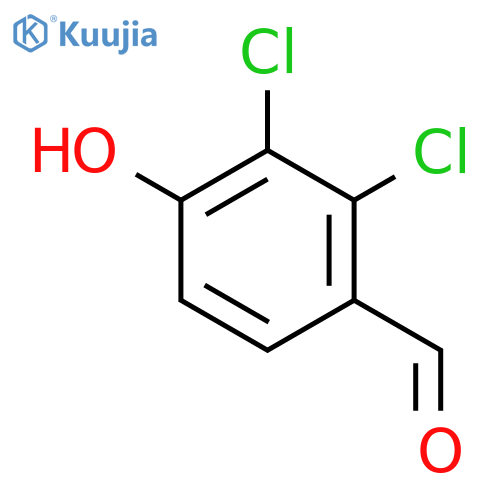Cas no 16861-22-6 (2,3-Dichloro-4-hydroxybenzaldehyde)

16861-22-6 structure
商品名:2,3-Dichloro-4-hydroxybenzaldehyde
2,3-Dichloro-4-hydroxybenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2,3-Dichloro-4-hydroxybenzaldehyde
- 2,3-Dichlor-4-hydroxybenzaldehyd
- 2,3-Dichloro-4-formylphenol
- 2,3-dichloro-4hydroxybenzaldehyde
- 4-hydroxy-2,3-dichlorobenzaldehyde
- dichloro-2,3 hydroxy-4 benzaldehyde
- Benzaldehyde,2,3-dichloro-4-hydroxy-
- 2,3-Dichloro-4-hydroxybenzaldehyde97%
- 2,3-Dichloro-4-hydroxybenzaldehyde 97%
- PS-5683
- EN300-1242083
- 2,3-bis(chloranyl)-4-oxidanyl-benzaldehyde
- CS-0199976
- Benzaldehyde, 2,3-dichloro-4-hydroxy-
- SCHEMBL219677
- AKOS006220921
- 16861-22-6
- MFCD07775189
- FT-0600727
- DTXSID50336008
- AR2768
- A810991
- 2,3-Dichloro-4-hydroxy-benzaldehyde
- Benzaldehyde, 2,3-dichloro-4-hydroxy
-
- MDL: MFCD07775189
- インチ: InChI=1S/C7H4Cl2O2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-3,11H
- InChIKey: GEORDJYJYUGGSO-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C(=C1C=O)Cl)Cl)O
計算された属性
- せいみつぶんしりょう: 189.95900
- どういたいしつりょう: 189.9588348g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- PSA: 37.30000
- LogP: 2.51150
2,3-Dichloro-4-hydroxybenzaldehyde セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319
- 警告文: P305+P351+P338
-
危険物標識:

- ちょぞうじょうけん:2-8 °C
2,3-Dichloro-4-hydroxybenzaldehyde 税関データ
- 税関コード:2913000090
- 税関データ:
中国税関コード:
2913000090概要:
29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%
2,3-Dichloro-4-hydroxybenzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | PS-5683-10MG |
2,3-Dichloro-4-hydroxybenzaldehyde |
16861-22-6 | >97% | 10mg |
£63.00 | 2025-02-09 | |
| AstaTech | AR2768-0.25/G |
2,3-DICHLORO-4-HYDROXYBENZALDEHYDE |
16861-22-6 | 95% | 0.25g |
$160 | 2023-09-16 | |
| Apollo Scientific | OR6167-1g |
2,3-Dichloro-4-hydroxybenzaldehyde |
16861-22-6 | 97% | 1g |
£148.00 | 2023-04-21 | |
| abcr | AB247110-5 g |
2,3-Dichloro-4-hydroxybenzaldehyde, 97%; . |
16861-22-6 | 97% | 5g |
€1429.50 | 2023-04-27 | |
| eNovation Chemicals LLC | D519366-2.5g |
2,3-Dichloro-4-hydroxybenzaldehyde |
16861-22-6 | 97% | 2.5g |
$1910 | 2024-05-24 | |
| Key Organics Ltd | PS-5683-1MG |
2,3-Dichloro-4-hydroxybenzaldehyde |
16861-22-6 | >97% | 1mg |
£37.00 | 2025-02-09 | |
| Fluorochem | 065156-10g |
2,3-Dichloro-4-hydroxybenzaldehyde |
16861-22-6 | 97% | 10g |
£938.00 | 2022-03-01 | |
| Key Organics Ltd | PS-5683-20MG |
2,3-Dichloro-4-hydroxybenzaldehyde |
16861-22-6 | >97% | 20mg |
£76.00 | 2023-04-18 | |
| Enamine | EN300-1242083-2500mg |
2,3-dichloro-4-hydroxybenzaldehyde |
16861-22-6 | 2500mg |
$277.0 | 2023-10-02 | ||
| Key Organics Ltd | PS-5683-5MG |
2,3-Dichloro-4-hydroxybenzaldehyde |
16861-22-6 | >97% | 5mg |
£46.00 | 2025-02-09 |
2,3-Dichloro-4-hydroxybenzaldehyde 関連文献
-
Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077
-
2. Water
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
16861-22-6 (2,3-Dichloro-4-hydroxybenzaldehyde) 関連製品
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
推奨される供給者
Amadis Chemical Company Limited
(CAS:16861-22-6)2,3-Dichloro-4-hydroxybenzaldehyde

清らかである:99%
はかる:5g
価格 ($):369.0